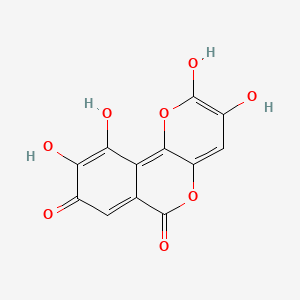

Galloflavin

Beschreibung

Eigenschaften

IUPAC Name |

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHISTVMLJLECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205354, DTXSID30972802 | |

| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-80-9, 57288-03-6 | |

| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galloflavin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 568-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Galloflavin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Galloflavin, a potent inhibitor of lactate dehydrogenase (LDH). This compound has emerged as a significant tool in cancer research due to its ability to disrupt the metabolic activity of tumor cells. This document details its molecular interactions, cellular consequences, and the experimental basis for these findings.

Primary Mechanism of Action: Inhibition of Lactate Dehydrogenase

This compound's principal mechanism of action is the direct inhibition of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2][3] Unlike many inhibitors that target a specific isoform, this compound effectively inhibits both LDHA and LDHB.[2] The inhibition is non-competitive with respect to the substrate (pyruvate) and the cofactor (NADH), with this compound preferentially binding to the free enzyme.[2] This binding is facilitated by hydrogen bonds.[4]

The inhibition of LDH by this compound has significant downstream effects on cancer cells, which often rely on aerobic glycolysis (the Warburg effect) for their energy production.[5][6] By blocking the conversion of pyruvate to lactate, this compound hinders glycolysis and subsequent ATP production, leading to a reduction in cancer cell proliferation.[1][4][7]

Quantitative Inhibition Data

The inhibitory potency of this compound against human LDH isoforms has been quantitatively determined, as summarized in the table below.

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Human LDH-A | 5.46 µM | [1][2][3] |

| Human LDH-B | 15.06 µM | [1][2][3] |

Cellular and Molecular Consequences of LDH Inhibition

The inhibition of LDH by this compound triggers a cascade of cellular events that contribute to its anti-tumor activity. These effects are multifaceted and can vary depending on the cancer cell type and its metabolic phenotype.

Disruption of Glycolysis and Energy Metabolism

By inhibiting LDH, this compound directly blocks a key step in aerobic glycolysis.[2][7] This leads to a reduction in lactate production and a decrease in cellular ATP levels, ultimately impairing the bioenergetic capacity of cancer cells.[4][8][9] This disruption of energy metabolism is a central component of this compound's anti-proliferative effects.

Induction of Apoptosis and Oxidative Stress

This compound treatment has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][4][7] The precise mechanisms leading to apoptosis can differ between cell types. In some breast cancer cells, such as MCF-7, this compound down-regulates ERα-mediated signaling, which is crucial for cell survival.[4][7] In other more aggressive breast cancer cell lines (MDA-MB-231 and MCF-Tam), the growth inhibition is associated with the induction of an oxidative stress response.[4][7] The potentiation of paclitaxel's anti-cancer effect by this compound is also linked to an increase in malondialdehyde (MDA) content, a marker of oxidative stress.[5]

Modulation of Signaling Pathways

This compound's impact extends beyond metabolic disruption to the modulation of key signaling pathways involved in cancer cell survival and proliferation.

-

MYC Downregulation: In Burkitt lymphoma cells, which are characterized by MYC overactivation, this compound-mediated LDH inhibition leads to a decrease in the NAD+/NADH ratio. This, in turn, inhibits the activity of sirtuin-1 (SIRT1), a NAD+-dependent deacetylase. The inhibition of SIRT1 results in the downregulation of the MYC protein, a critical survival signal for these cancer cells.[10]

-

ERα Signaling: In estrogen receptor-positive breast cancer cells, this compound has been observed to down-regulate the signaling pathway mediated by estrogen receptor alpha (ERα), contributing to its anti-proliferative effects.[4][7]

-

Other Signaling Pathways: Research in endometrial cancer cells indicates that this compound's anti-tumor effects involve multiple signaling pathways that regulate not only metabolism and apoptosis but also the cell cycle, cell stress, and metastasis.[1][11]

Inhibition of RNA Synthesis

Interestingly, this compound has also been shown to prevent the binding of LDHA to single-stranded DNA (ssDNA).[12] This interaction is thought to play a role in stimulating transcription. By occupying the NADH binding site, this compound can inhibit RNA synthesis in cultured cells.[9][12]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Enzyme Inhibition Assay (Lactate Dehydrogenase Activity)

Objective: To determine the inhibitory effect of this compound on LDH activity and to calculate inhibition constants (Ki).

Methodology:

-

Human LDH-A (from liver) and LDH-B (from heart) are used.[3]

-

The reaction mixture is prepared containing a phosphate buffer (e.g., 100 mM, pH 7.5), a specific concentration of LDH (e.g., 0.015 U/mL), pyruvate (e.g., 1 mM), and NADH (e.g., 150 µM).[3]

-

This compound is added to the reaction mixture at varying final concentrations.[3]

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

To determine the mechanism of inhibition, experiments are performed with varying concentrations of both the inhibitor (this compound) and the substrate (pyruvate) or cofactor (NADH).

-

The resulting data is analyzed using enzyme kinetics software to calculate the Ki values.[2]

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the survival and growth of cancer cells.

Methodology:

-

Cancer cell lines (e.g., MCF-7, OVCAR-3, pancreatic ductal adenocarcinoma cells) are seeded in multi-well plates.[5][8]

-

Cells are treated with a range of concentrations of this compound, a vehicle control, and potentially a positive control (e.g., paclitaxel).[5]

-

After a defined incubation period (e.g., 30 hours), cell viability is assessed using methods such as:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Trypan Blue Exclusion: Stains non-viable cells with a blue color, allowing for the counting of viable and non-viable cells.

-

-

The percentage of cell survival is calculated relative to the control-treated cells.

Apoptosis Assays

Objective: To determine if this compound induces programmed cell death.

Methodology:

-

Cells are treated with this compound as described in the cell viability assay.

-

Apoptosis can be detected using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes. Stained cells are analyzed by flow cytometry.

-

Caspase Activity Assays: Measures the activity of caspases, a family of proteases that are key executioners of apoptosis.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Measurement of Cellular ATP and Lactate Levels

Objective: To quantify the impact of this compound on cellular energy metabolism.

Methodology:

-

Cells are treated with this compound.

-

ATP Measurement: Cellular ATP levels are measured using a luciferin/luciferase-based bioluminescence assay. The light emitted is proportional to the ATP concentration.

-

Lactate Measurement: Lactate concentration in the cell culture medium and/or cell lysates is determined using a colorimetric or fluorometric assay. These assays typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.[8]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action.

Caption: Core mechanism of this compound via LDH inhibition.

Caption: this compound's effect on the SIRT1-MYC axis.

Caption: General experimental workflow for studying this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

- 6. Potentiation of paclitaxel antitumor activity by this compound or oxamate as lactate dehydrogenase inhibitors [jampr.journals.ekb.eg]

- 7. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 9. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]

- 10. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scholarly Article or Book Chapter | Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells | ID: vh53x360j | Carolina Digital Repository [cdr.lib.unc.edu]

- 12. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Properties of Galloflavin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galloflavin is a synthetic compound derived from gallic acid that has emerged as a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and its effects on various cellular processes. The information is intended to serve as a valuable resource for researchers and professionals involved in cancer biology, metabolism, and drug development.

Core Mechanism of Action: Lactate Dehydrogenase Inhibition

This compound's primary biochemical function is the inhibition of both human lactate dehydrogenase A (LDH-A) and LDH-B isoforms.[3][4] Kinetic studies have revealed that this compound acts as a non-competitive inhibitor with respect to the substrate pyruvate and the cofactor NADH.[3] It preferentially binds to the free enzyme, thereby preventing the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[2][3]

Quantitative Inhibition Data

The inhibitory potency of this compound against LDH isoforms and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | LDH-A | LDH-B | Reference |

| Ki (with pyruvate) | 5.46 µM | 15.06 µM | [3] |

| Ki (with NADH) | 56 µM | - | [3] |

Table 1: Inhibitory Constants (Ki) of this compound for LDH Isoforms.

| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |

| ECC-1 | Endometrial Cancer | 25 µM | 72 hours | [1] |

| Ishikawa | Endometrial Cancer | 43 µM | 72 hours | [1] |

| Primary Endometrial Cancer Cultures (6 of 8) | Endometrial Cancer | 20-53 µM | 72 hours | [1] |

| SW480 | Colon Cancer | 5, 15 µM (inhibition of viability) | Not Specified | [5] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.1–500 μM (dose-dependent inhibition) | 72 hours | [6] |

| MCF-7 | Breast Cancer | Similar growth inhibition to MDA-MB-231 and MCF-Tam | Not Specified | [7] |

| MDA-MB-231 | Breast Cancer | Similar growth inhibition to MCF-7 and MCF-Tam | Not Specified | [7] |

| MCF-Tam | Breast Cancer | Similar growth inhibition to MCF-7 and MDA-MB-231 | Not Specified | [7] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that regulate metabolism, cell survival, and proliferation.

Inhibition of the c-Myc/SIRT1 Axis

In Burkitt lymphoma cells, this compound treatment leads to the downregulation of c-Myc, a key oncogenic transcription factor.[8] This effect is mediated through the inhibition of SIRT1, a NAD+-dependent deacetylase.[8] LDH inhibition by this compound alters the NAD+/NADH ratio, leading to reduced SIRT1 activity.[8] Since SIRT1 is known to deacetylate and stabilize c-Myc, its inhibition results in decreased c-Myc protein levels and a subsequent reduction in the transcription of its target genes involved in cell growth and proliferation.[8][9][10]

Downregulation of Estrogen Receptor-α (ERα) Signaling

In ERα-positive breast cancer cells, such as MCF-7, this compound has been shown to downregulate ERα-mediated signaling, which is crucial for the survival of these cells.[7] While the precise mechanism of how this compound directly impacts this pathway is still under investigation, it is proposed that the metabolic stress induced by LDH inhibition contributes to the suppression of ERα expression and activity.

Induction of Oxidative Stress

In triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) breast cancer cells, the growth inhibitory effect of this compound is associated with the induction of oxidative stress.[7] By inhibiting LDH and blocking glycolysis, this compound can lead to an increase in reactive oxygen species (ROS) and mitochondrial DNA damage, ultimately triggering apoptosis.[1]

Inhibition of LDH-A Binding to Single-Stranded DNA and RNA Synthesis

Beyond its role in glycolysis, LDH-A has been shown to bind to single-stranded DNA (ssDNA) and stimulate transcription.[11] this compound, by occupying the NADH binding site on LDH-A, can inhibit this interaction.[11] In cultured cells, this compound has been observed to inhibit RNA synthesis, an effect that is independent of its impact on glycolysis.[11] This suggests a novel mechanism for the anti-proliferative activity of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biochemical properties.

Lactate Dehydrogenase (LDH) Activity Assay

This protocol is adapted from methodologies used to determine the inhibitory effect of this compound on LDH activity.[6]

Objective: To measure the enzymatic activity of LDH in the presence and absence of this compound.

Materials:

-

Human LDH-A and LDH-B enzymes

-

This compound

-

100 mM Phosphate buffer (pH 7.5)

-

Pyruvate

-

NADH

-

96-well microplate

-

Microplate reader with fluorescence capabilities (lex= 340 nm, lem =460 nm)

Procedure:

-

Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), LDH (0.015 U/mL), 1 mM pyruvate, and 150 µM NADH.

-

Add varying concentrations of this compound (e.g., 0-500 µM) to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction mix to the wells.

-

Immediately measure the decrease in NADH fluorescence over a period of 3 minutes at 37°C using a microplate reader (lex= 340 nm, lem =460 nm).

-

Calculate the rate of NADH oxidation, which is proportional to the LDH activity.

-

Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the control (no inhibitor).

Cell Viability (MTT) Assay

This protocol is based on the methodology used to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., ECC-1, Ishikawa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[12][13][14][15]

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time to induce apoptosis.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of ATP Production

This protocol outlines a method to measure cellular ATP levels to assess the impact of this compound on energy metabolism.[1]

Objective: To quantify the intracellular ATP concentration in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

ATP Bioluminescence Assay Kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and treat with this compound for the desired time (e.g., 16 hours).

-

Lyse the cells according to the ATP assay kit protocol to release intracellular ATP.

-

Add the luciferase-luciferin reagent to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Normalize the ATP levels to the total protein concentration or cell number.

Measurement of Lactate Production

This protocol describes how to measure the amount of lactate produced by cells, which is a direct indicator of LDH activity.[1]

Objective: To determine the effect of this compound on lactate production in cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Lactate Assay Kit

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Culture cells in the presence of various concentrations of this compound for a specific time (e.g., 16 hours).

-

Collect the cell culture medium.

-

Perform the lactate assay on the collected medium according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product in proportion to the lactate concentration.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the lactate production to the cell number or total protein content.

Conclusion

This compound is a well-characterized inhibitor of lactate dehydrogenase with potent anti-cancer properties. Its ability to disrupt cellular metabolism by blocking glycolysis and to modulate key signaling pathways involved in cell survival and proliferation makes it a promising candidate for further investigation in cancer therapy. The detailed biochemical data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and to design novel strategies targeting cancer metabolism.

References

- 1. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The SIRT1-c-Myc axis in regulation of stem cells [frontiersin.org]

- 11. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

Galloflavin's Inhibition of Lactate Dehydrogenase Isoforms A and B: A Technical Guide

Introduction

In the landscape of cancer metabolism, the reliance of tumor cells on aerobic glycolysis, a phenomenon termed the "Warburg Effect," presents a significant therapeutic window.[1] Unlike normal cells that primarily use mitochondrial oxidative phosphorylation, many cancer cells favor glycolysis even in the presence of oxygen.[1] Lactate dehydrogenase (LDH), a critical enzyme in this pathway, catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[2] Elevated expression of LDH, particularly the LDH-A isoform, is a hallmark of various tumors and is implicated in their initiation, progression, and maintenance.[1] Consequently, LDH has emerged as a compelling target for anticancer drug development.

Galloflavin is a synthetic, flavone-like compound that has been identified as a novel inhibitor of lactate dehydrogenase.[2] Uniquely, it demonstrates inhibitory activity against both the LDH-A and LDH-B isoforms, setting it apart from other more selective inhibitors.[2][3][4] This guide provides an in-depth technical overview of this compound's interaction with LDH isoforms, summarizing key quantitative data, detailing its mechanism of action, outlining its effects on cellular signaling, and providing relevant experimental protocols for researchers in oncology and drug development.

Data Presentation: Quantitative Inhibition Parameters

This compound has been characterized as a potent inhibitor of both human LDH-A and LDH-B. Its inhibitory effects have been quantified through various enzymatic assays, with the inhibition constant (Ki) and IC50 values being key metrics. The data compiled from multiple studies are summarized below.

| Parameter | Isoform | Value (µM) | Context/Notes | Source(s) |

| Ki | LDH-A | 5.46 | In competition with pyruvate | [2][3][4][5][6][7][8] |

| LDH-B | 15.06 - 15.1 | In competition with pyruvate | [2][3][5][9][6][7][8] | |

| LDH-A | 56 | Against NADH | [2] | |

| IC100 | LDH-A | 201 | Concentration for 100% inhibition | [2] |

| IC50 | LDH-A | 4 | For inhibition of LDH-A binding to ssDNA | [10] |

| Endometrial Cancer Cells (ECC-1) | 25 | Cell proliferation after 72h treatment | ||

| Endometrial Cancer Cells (Ishikawa) | 43 | Cell proliferation after 72h treatment | [11] |

Mechanism of Action

Studies into the kinetics of this compound's inhibitory action reveal that it hinders both LDH-A and LDH-B isoforms by preferentially binding to the free enzyme.[2][3][4][9] This mode of action indicates that this compound does not compete directly with either the substrate (pyruvate) or the cofactor (NADH) for their binding sites on the enzyme-substrate complex.[2][3][9] This is characteristic of non-competitive inhibition. The binding of this compound to the free enzyme is thought to occur via hydrogen bonds.[12]

Interestingly, some studies also suggest that this compound's mechanism may involve competition with NADH, as it has been shown to occupy the NADH binding site.[10][11] This dual characteristic suggests a complex interaction that ultimately prevents the catalytic conversion of pyruvate to lactate.

References

- 1. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]

- 7. This compound|CAS 568-80-9|DC Chemicals [dcchemicals.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Galloflavin in the Inhibition of Glycolysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glycolysis is a fundamental metabolic pathway often dysregulated in pathological conditions, most notably in cancer, where cells exhibit an increased reliance on this pathway for energy production, a phenomenon known as the "Warburg effect." This metabolic shift presents a promising therapeutic target. Galloflavin, a small molecule, has emerged as a potent inhibitor of glycolysis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as an inhibitor of the key glycolytic enzyme Lactate Dehydrogenase (LDH). We will delve into the quantitative aspects of this inhibition, detail relevant experimental protocols for its study, and visualize the underlying biochemical and experimental workflows.

Introduction: The Glycolytic Pathway and Its Therapeutic Targeting

The glycolytic pathway is a series of ten enzymatic reactions that converts glucose into pyruvate, generating ATP and NADH in the process. Under anaerobic conditions, or in cancer cells exhibiting aerobic glycolysis, pyruvate is further metabolized to lactate by Lactate Dehydrogenase (LDH). This terminal step is crucial for regenerating the NAD+ required for sustained high glycolytic flux. The overexpression of LDH, particularly the LDHA isoform, is a hallmark of many cancers and is associated with tumor progression, metastasis, and poor prognosis. Therefore, the inhibition of LDH represents a strategic approach to disrupt cancer cell metabolism and proliferation.

This compound: A Potent Inhibitor of Lactate Dehydrogenase

This compound has been identified as a novel and potent inhibitor of both major isoforms of human lactate dehydrogenase, LDHA and LDHB.[1] Its inhibitory action directly impedes the conversion of pyruvate to lactate, thereby disrupting the glycolytic pathway at its final step.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to NADH, binding to the NADH binding site of both LDHA and LDHB.[2] It preferentially binds to the free enzyme, preventing the binding of the cofactor necessary for the catalytic reduction of pyruvate.[2] This inhibition of LDH activity leads to a cascade of downstream effects, including a reduction in lactate production, a decrease in intracellular ATP levels, and the induction of apoptosis in cancer cells.[1][2][3][4]

Quantitative Inhibition Data

The inhibitory potency of this compound against LDH has been quantified in several studies. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Enzyme/Cell Line | Value | Reference |

| Ki | Human LDHA | 5.46 µM | [1][2][5][6] |

| Ki | Human LDHB | 15.06 µM | [1][2][5] |

| IC100 | Human LDHA | 201 µM | [7] |

| IC50 | ECC-1 (Endometrial Cancer) | 25 µM (72h) | |

| IC50 | Ishikawa (Endometrial Cancer) | 43 µM (72h) | |

| IC50 | Raji (Burkitt Lymphoma) - Lactate Production | 36 ± 3 µM | [7] |

| IC50 | Raji (Burkitt Lymphoma) - Cell Growth | 25 ± 2 µM | [7] |

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway Diagram

Caption: Inhibition of Lactate Dehydrogenase by this compound in the Glycolytic Pathway.

Experimental Workflow Diagram

Caption: General experimental workflow to assess the antiglycolytic effects of this compound.

Detailed Experimental Protocols

Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the enzymatic activity of LDH by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes or 96-well UV-transparent plates

-

Reaction Buffer: 100 mM phosphate buffer, pH 7.5

-

Substrate: 1 mM pyruvate

-

Cofactor: 150 µM NADH

-

Enzyme: Purified human LDHA or LDHB, or cell lysate

-

Inhibitor: this compound at various concentrations

Procedure:

-

Prepare a reaction mix containing the reaction buffer, pyruvate, and NADH.

-

Add the enzyme source (purified LDH or cell lysate) to the reaction mix.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for a specified time before adding the substrate and cofactor.

-

Initiate the reaction by adding the final component (typically the enzyme or substrate).

-

Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes at a constant temperature (e.g., 25°C or 37°C).

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

-

Inhibition data can be used to calculate Ki or IC50 values.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, providing a direct measure of the glycolytic flux.

Materials:

-

Cell culture supernatant from this compound-treated and control cells

-

Lactate assay kit (commercially available, typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal)

-

Microplate reader

Procedure:

-

Culture cells and treat with this compound as described for the cell viability assay.

-

At the end of the treatment period, collect the cell culture supernatant.

-

Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate oxidase and a probe.

-

Incubate the reaction for the recommended time.

-

Measure the absorbance or fluorescence at the specified wavelength.

-

Calculate the lactate concentration based on a standard curve generated with known lactate concentrations.

Glucose Uptake Assay (2-NBDG Assay)

This assay measures the uptake of glucose by cells using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

Cancer cell line of interest

-

Glucose-free cell culture medium

-

2-NBDG stock solution

-

This compound

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells and treat with this compound as previously described.

-

After the treatment period, wash the cells with a glucose-free medium.

-

Incubate the cells with a medium containing 2-NBDG for a specified time (e.g., 30-60 minutes).

-

Stop the uptake by washing the cells with ice-cold PBS.

-

Harvest the cells (for flow cytometry) or analyze them directly (for microscopy).

-

Measure the fluorescence intensity of the cells. A decrease in fluorescence in this compound-treated cells indicates reduced glucose uptake.

Intracellular ATP Measurement Assay

This assay quantifies the intracellular ATP concentration, a key indicator of the cell's energy status.

Materials:

-

Cell lysate from this compound-treated and control cells

-

ATP assay kit (commercially available, typically based on the luciferin-luciferase reaction)

-

Luminometer

Procedure:

-

Culture and treat cells with this compound.

-

At the end of the treatment, lyse the cells using the lysis buffer provided in the ATP assay kit to release the intracellular ATP.

-

Add the cell lysate to a luminometer-compatible plate.

-

Add the luciferase-luciferin reagent to the wells.

-

Immediately measure the luminescence signal.

-

The amount of light produced is proportional to the ATP concentration, which can be quantified using an ATP standard curve.

Downstream Effects of Glycolysis Inhibition by this compound

The inhibition of LDH by this compound triggers a series of cellular events beyond the immediate blockage of lactate production. These include:

-

Reduced ATP Production: By halting a key ATP-generating pathway, this compound leads to a depletion of cellular energy stores.[1][2][4]

-

Induction of Apoptosis: The metabolic stress induced by this compound can trigger programmed cell death, or apoptosis, in cancer cells.[2][3]

-

Alterations in Gene Expression: this compound treatment has been shown to decrease the expression of the oncoprotein c-Myc, a key regulator of cancer cell metabolism and proliferation.[8]

-

Increased Oxidative Stress: In some cancer cell lines, the inhibition of glycolysis by this compound contributes to an oxidative stress condition, further promoting cell death.[3]

Conclusion and Future Directions

This compound is a well-characterized inhibitor of lactate dehydrogenase with potent anti-glycolytic and anti-cancer properties. Its ability to disrupt the metabolic engine of cancer cells makes it a valuable tool for research and a promising candidate for further therapeutic development. Future research should focus on its in vivo efficacy, potential combination therapies with other anti-cancer agents, and the identification of biomarkers to predict sensitivity to this compound treatment. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound and other glycolysis inhibitors.

References

- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. scholarworks.uark.edu [scholarworks.uark.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. 2.4. Luciferase-based ATP assay [bio-protocol.org]

Galloflavin-Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloflavin, a small molecule inhibitor of lactate dehydrogenase (LDH), has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in malignant cells. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's pro-apoptotic effects. It details the key signaling pathways involved, summarizes quantitative data on its efficacy, and provides comprehensive experimental protocols for studying its activity. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH), a key enzyme in this process, catalyzes the conversion of pyruvate to lactate, regenerating NAD+ required for sustained glycolysis.[1] this compound is a novel inhibitor of both LDH-A and LDH-B isoforms, effectively disrupting aerobic glycolysis and ATP production in cancer cells.[2][3][4] This metabolic disruption triggers a cascade of events culminating in programmed cell death, or apoptosis. This guide will explore the intricate molecular mechanisms of this compound-induced apoptosis.

Mechanism of Action: Inhibition of Lactate Dehydrogenase

This compound acts as a potent inhibitor of both human lactate dehydrogenase A (LDH-A) and LDH-B isoforms.[3] It binds preferentially to the free enzyme, not competing with the substrate (pyruvate) or the cofactor (NADH).[3] This non-competitive inhibition effectively blocks the conversion of pyruvate to lactate, a critical step for regenerating NAD+ to sustain high glycolytic rates in cancer cells.

Experimental Workflow: LDH Activity Assay

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Molecular Targets of Galloflavin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloflavin is a synthetic small molecule initially identified as a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This targeted inhibition disrupts the metabolic profile of cancer cells, leading to reduced proliferation and induction of apoptosis. Subsequent research has revealed that this compound's mechanism of action is multifaceted, impacting several critical signaling pathways and potentially engaging with other molecular targets beyond LDH. This technical guide provides a comprehensive overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways and experimental workflows.

Primary Molecular Target: Lactate Dehydrogenase (LDH)

This compound is a well-characterized inhibitor of both major isoforms of human lactate dehydrogenase, LDH-A and LDH-B.[1][2][3] It binds preferentially to the free enzyme, acting as a non-competitive inhibitor with respect to the substrate pyruvate and the cofactor NADH.[3][4] This inhibition of LDH blocks the conversion of pyruvate to lactate, a crucial step in aerobic glycolysis, thereby impeding ATP production in cancer cells that rely on this metabolic pathway.[2][4]

Quantitative Inhibition Data

The inhibitory potency of this compound against LDH isoforms has been quantified through kinetic studies. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized below.

| Target | Parameter | Value | Reference |

| Human LDH-A | Ki | 5.46 µM | [2] |

| Human LDH-B | Ki | 15.06 µM | [2] |

| Human LDH-A | IC100 | 201 µM | [4] |

Experimental Protocol: LDH Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory effect of this compound on LDH activity.

Materials:

-

Human LDH-A (from human liver) or LDH-B (from human heart)

-

This compound

-

Phosphate buffer (100 mM, pH 7.5)

-

Pyruvate (1 mM)

-

NADH (150 µM)

-

96-well microplate

-

Microplate reader with fluorescence capabilities (lex= 340 nm, lem =460 nm)

Procedure:

-

Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 0.015 U/mL LDH, 1 mM pyruvate, and 150 µM NADH.[5]

-

Add varying concentrations of this compound (e.g., 0–500 µM) to the wells of a 96-well plate.[5]

-

Initiate the enzymatic reaction by adding the LDH enzyme to the reaction mix.

-

Immediately measure the oxidation of NADH by monitoring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm for a period of 3 minutes.[5]

-

Calculate the rate of NADH oxidation for each this compound concentration.

-

Determine the Ki or IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to an appropriate inhibition model.

Experimental Workflow: LDH Inhibition Assay

References

- 1. This compound Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Galloflavin's Impact on ATP Synthesis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor cells exhibit a profound reliance on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a promising therapeutic window for the development of targeted anticancer agents. Galloflavin, a novel inhibitor of lactate dehydrogenase (LDH), has emerged as a significant molecule of interest in this context. By targeting the terminal step of aerobic glycolysis, this compound effectively disrupts the metabolic engine of cancer cells, leading to a reduction in ATP production and subsequent cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on tumor cell metabolism, and detailed protocols for its experimental evaluation.

Mechanism of Action: Inhibition of Lactate Dehydrogenase

This compound exerts its primary anti-tumor effect by inhibiting lactate dehydrogenase (LDH), a critical enzyme that catalyzes the conversion of pyruvate to lactate, regenerating NAD+ required for sustained glycolysis.[1][2][3] Unlike many other LDH inhibitors, this compound has been shown to inhibit both the LDH-A and LDH-B isoforms by binding to the free enzyme, rather than competing with the substrate (pyruvate) or the cofactor (NADH).[2][3] This non-competitive inhibition leads to a bottleneck in the glycolytic pathway, thereby hindering the rapid ATP production that is characteristic of cancer cells.[1][4][5]

Signaling Pathways Affected by this compound

The inhibition of LDH by this compound initiates a cascade of downstream cellular events. A key consequence is the alteration of the intracellular NAD+/NADH ratio. This disruption has been shown to inhibit the activity of NAD+-dependent enzymes such as sirtuin-1 (SIRT1).[6] Inhibition of SIRT1, in turn, leads to a decrease in the expression of the oncoprotein c-Myc, a master regulator of cell proliferation and metabolism, thus depriving the cancer cell of a crucial survival signal.[6] Furthermore, some studies suggest that this compound can upregulate the expression of SIRT6, another sirtuin family member, which is associated with the downregulation of key glycolytic proteins.

dot

Caption: Signaling pathway of this compound in tumor cells.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating its potency and potential as a therapeutic agent.

| Parameter | Value | Enzyme/Cell Line | Reference |

| Ki (pyruvate) | 5.46 µM | Human LDH-A | [2][3] |

| Ki (pyruvate) | 15.06 µM | Human LDH-B | [2][3] |

| IC100 | 201 µM | Human LDH-A | [7] |

| IC50 | 25 µM | ECC-1 (Endometrial Cancer) | [8] |

| IC50 | 43 µM | Ishikawa (Endometrial Cancer) | [8] |

| Effect | Cell Line | Treatment Conditions | Result | Reference |

| ATP Production | Endometrial Cancer Cells (ECC-1, Ishikawa) | 16 hours with this compound | Decreased | [8] |

| Glucose Uptake | Endometrial Cancer Cells (ECC-1, Ishikawa) | 2 hours with this compound | Decreased | [8] |

| Lactate Production | Burkitt Lymphoma Cells | Doses achieving 50% inhibition of cell growth | Decreased | [6] |

| ATP Cellular Content | MCF7 (Breast Cancer) | This compound (250 µM) | Significant reduction | [9] |

| ATP Cellular Content | OVCAR3 (Ovarian Cancer) | This compound (250 µM) | Significant reduction | [9] |

| ATP Levels | Burkitt Lymphoma Cells | Doses achieving 50% inhibition of cell growth | Scarcely affected | [6] |

Note: The effect on ATP levels can be cell-type dependent, as observed in Burkitt lymphoma cells where ATP levels were not significantly altered at concentrations that inhibited cell growth, suggesting alternative compensatory mechanisms or a greater reliance on other metabolic pathways in this specific cancer type.[6]

Experimental Protocols

Lactate Dehydrogenase (LDH) Activity Assay

This protocol is for measuring LDH activity in cell lysates to assess the inhibitory effect of this compound.

dot

Caption: Workflow for LDH activity assay.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

LDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Substrate solution (e.g., 50 mM L-Lactic acid)

-

Cofactor solution (e.g., 2 mM NAD+)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

This compound stock solution

-

Tumor cell line of interest

Procedure:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and appropriate vehicle controls for the desired duration.

-

Cell Lysis:

-

Remove the culture medium.

-

Wash the cells with PBS.

-

Add cell lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.

-

-

Assay Reaction:

-

In a new 96-well plate, prepare the reaction mixture by combining the LDH assay buffer, substrate solution, and cofactor solution.

-

Add a small volume (e.g., 10-20 µL) of the cell lysate from each well of the treatment plate to the corresponding wells of the assay plate.

-

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for 10-15 minutes to monitor the rate of NADH production.

-

Data Analysis: Calculate the LDH activity by determining the rate of change in absorbance over time (ΔOD/min). Compare the activity in this compound-treated cells to the control cells to determine the percentage of inhibition.

Measurement of Intracellular ATP Levels

This protocol describes the use of a luciferase-based assay to quantify intracellular ATP levels following this compound treatment.

dot

Caption: Workflow for intracellular ATP measurement.

Materials:

-

Opaque-walled 96-well microplate suitable for luminescence measurements

-

Luminometer

-

Commercially available ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

This compound stock solution

-

Tumor cell line of interest

Procedure:

-

Cell Seeding: Seed tumor cells in an opaque-walled 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and vehicle controls for the desired time.

-

ATP Measurement:

-

Equilibrate the plate and the ATP reagent to room temperature.

-

Add the ATP reagent (which typically contains a cell lysis agent, luciferase, and luciferin) to each well, following the manufacturer's instructions.

-

Mix the contents on an orbital shaker for a few minutes to induce cell lysis and initiate the luminescent reaction.

-

Allow the plate to incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Reading: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use the standard curve to convert the luminescence readings from the experimental wells into absolute ATP concentrations. Normalize the ATP levels to the cell number or protein concentration if necessary.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. This protocol provides a general framework for assessing this compound's engagement with LDH.

dot

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Materials:

-

PCR tubes or strips

-

Thermocycler

-

Centrifuge

-

Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against LDH-A)

-

This compound stock solution

-

Tumor cell line of interest

Procedure:

-

Cell Treatment: Treat cultured tumor cells with this compound or a vehicle control for a specified period.

-

Heating:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.

-

-

Cell Lysis: Lyse the cells by performing several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at room temperature).

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Sample Preparation for Western Blot:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Determine the protein concentration of each supernatant.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for LDH-A, followed by a suitable secondary antibody.

-

Detect the protein bands using an appropriate imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LDH-A at each temperature for both the this compound-treated and control samples.

-

Plot the relative amount of soluble LDH-A as a function of temperature to generate "melting curves."

-

A shift in the melting curve to higher temperatures in the this compound-treated samples indicates thermal stabilization of LDH-A upon drug binding, confirming target engagement.

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-cancer therapies that target tumor metabolism. Its ability to inhibit LDH and consequently reduce ATP production in a variety of cancer cell types underscores the potential of this therapeutic strategy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and mechanism of action of this compound and other LDH inhibitors.

Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound, identifying potential mechanisms of resistance, and evaluating its efficacy in combination with other anti-cancer agents. In vivo studies are also crucial to assess the pharmacokinetic and pharmacodynamic properties of this compound and its potential for clinical translation. The continued exploration of compounds like this compound will undoubtedly pave the way for more effective and targeted cancer treatments.

References

- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 2. Lactate dehydrogenase (LDH) activity assay [bio-protocol.org]

- 3. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

An In-depth Technical Guide to CAS Number 568-80-9: Galloflavin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloflavin (CAS 568-80-9) is a small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] Elevated LDH activity is a hallmark of many cancer types, contributing to the Warburg effect and promoting tumor survival and proliferation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on various cancer cell lines. Detailed experimental protocols for key assays and a summary of its biological activities are presented to facilitate further research and drug development efforts.

Chemical Properties and Synthesis

This compound, with the systematic name 3,8,9,10-tetrahydroxypyrano[3,2-c][2]benzopyran-2,6-dione, is a flavone-like compound.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 568-80-9 | N/A |

| Molecular Formula | C₁₂H₆O₈ | N/A |

| Molecular Weight | 278.17 g/mol | N/A |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. | [3] |

| Purity | Typically ≥98% | N/A |

Synthesis: A detailed procedure for the synthesis of this compound has been described by Manerba et al. in the journal ChemMedChem in 2012, as it is not readily commercially available.[1] The synthesis originates from gallic acid.[2] Researchers requiring this compound for their studies are encouraged to consult this primary literature for the full synthesis protocol.

Mechanism of Action

This compound is a potent inhibitor of both lactate dehydrogenase A (LDH-A) and LDH-B isoforms.[1] It functions as a non-competitive inhibitor, binding to the free enzyme rather than competing with the substrate (pyruvate) or the cofactor (NADH).[1] This binding hinders the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.

The inhibition of LDH by this compound leads to a disruption of the metabolic processes that cancer cells heavily rely on for energy production. This ultimately results in a decrease in ATP levels, inhibition of cell proliferation, and induction of apoptosis.[2]

Signaling Pathways

The inhibitory action of this compound on LDH initiates a cascade of downstream effects on cellular signaling pathways. In Burkitt lymphoma cells, LDH inhibition by this compound leads to a decrease in the NAD+/NADH ratio, which in turn inhibits the activity of sirtuin-1 (SIRT1).[4] This inhibition of SIRT1 subsequently leads to a reduction in the expression of the oncoprotein c-Myc, a key driver of cell proliferation and survival in many cancers.[4]

In breast cancer cells, the antiproliferative action of this compound involves different signaling pathways depending on the cancer subtype. In estrogen receptor-positive (ERα+) MCF-7 cells, this compound downregulates ERα-mediated signaling. In contrast, in triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) breast cancer cells, its growth inhibitory effect is associated with the induction of oxidative stress.

Biological Activity

This compound has demonstrated significant anti-tumor activity across a range of cancer cell lines. Its primary effect is the inhibition of cell proliferation and the induction of apoptosis.

Quantitative Data

The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound are summarized in the tables below.

Table 1: Inhibitory Constants (Ki) of this compound

| Target | Ki (µM) | Reference |

| LDH-A | 5.46 | [1] |

| LDH-B | 15.06 | [1] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ECC-1 | Endometrial Cancer | 25 | [5] |

| Ishikawa | Endometrial Cancer | 43 | [5] |

| Primary Endometrial Cancer Cultures (6 of 8) | Endometrial Cancer | 20-53 | [5] |

| MCF7 | Breast Cancer | Not specified, but effective | [6] |

| MDA-MB-231 | Breast Cancer | Not specified, but effective | [6] |

| MCF-Tam | Breast Cancer | Not specified, but effective | [6] |

| PLC/PRF/5 | Hepatocellular Carcinoma | Effective at micromolar concentrations | [2] |

| SW480 | Colon Cancer | Effective at 5, 15 µM | [7] |

| Burkitt Lymphoma cell lines | Burkitt's Lymphoma | Effective at doses that achieve 50% inhibition of cell growth | [4] |

| OVCAR-3 | Ovarian Cancer | Significant reduction in cell survival at 250 µM | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological effects.

Lactate Dehydrogenase (LDH) Activity Assay

This protocol is for a microplate reader-based assay to determine LDH activity.

Materials:

-

Tris-HCl buffer (0.2 M, pH 7.3)

-

NADH solution (6.6 mM in Tris-HCl buffer)

-

Sodium pyruvate solution (30 mM in Tris-HCl buffer)

-

LDH enzyme (from cell lysate or purified)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Set the microplate reader to 340 nm and 25°C.

-

In each well of the microplate, prepare the reaction mixture by adding:

-

280 µL of 0.2 M Tris-HCl buffer, pH 7.3

-

10 µL of 6.6 mM NADH solution

-

10 µL of 30 mM sodium pyruvate solution

-

-

Incubate the plate in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate and to establish a blank rate.

-

To initiate the reaction, add 10 µL of the appropriately diluted enzyme solution (cell lysate or purified LDH) to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the reaction curve.

Calculation: The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis (Annexin V) Assay

This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry.

Materials:

-

Cells of interest treated with this compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (calcium-rich)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating them with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Conclusion

This compound (CAS 568-80-9) is a valuable research tool for studying cancer metabolism and for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action as a non-competitive LDH inhibitor, coupled with its demonstrated efficacy in various cancer cell lines, makes it a compelling lead compound. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and its analogs. Further in vivo studies are warranted to translate the promising in vitro findings into effective clinical applications.

References

- 1. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]

- 8. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

The Pharmacokinetics of Galloflavin: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Pharmacokinetic Properties of Galloflavin for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound is a synthetic small molecule identified as a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1][2] By targeting LDH, this compound disrupts the metabolic processes that cancer cells often rely on for rapid growth, making it a compound of interest in oncology research.[3][4] Despite its promising preclinical anti-cancer activity, a comprehensive understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—remains largely uncharacterized in publicly available literature. This guide synthesizes the currently available in vitro data, provides detailed experimental protocols for key pharmacokinetic assays, and presents potential metabolic pathways to inform future research and development of this compound. While direct in vivo pharmacokinetic data for this compound is not available, this guide leverages information on structurally related compounds and standard methodologies to provide a foundational understanding for researchers.

Quantitative Data Summary

Due to the absence of published in vivo pharmacokinetic studies on this compound, a quantitative summary of its ADME parameters cannot be provided at this time. However, in vitro inhibitory constants against its primary targets have been determined.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| Lactate Dehydrogenase A (LDH-A) | Ki | 5.46 µM | [5][6] |

| Lactate Dehydrogenase B (LDH-B) | Ki | 15.06 µM | [5][6] |

Experimental Protocols

The following sections detail standardized protocols for essential pharmacokinetic experiments that would be critical in characterizing the ADME profile of this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and identify its potential metabolites when exposed to liver enzymes.[7][8]

Objective: To determine the rate of metabolism of this compound and identify the primary metabolic pathways in the liver.

Materials:

-

This compound

-

Human or mouse liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the this compound stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify any metabolites formed.

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound against time to determine the in vitro half-life (t1/2).

-

Calculate the intrinsic clearance (CLint) from the half-life and microsomal protein concentration.

-

Analyze the LC-MS/MS data to identify the mass-to-charge ratio (m/z) of potential metabolites.

Caco-2 Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of a drug candidate.[9][10][11]

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Culture medium and supplements

-

Hank's Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer yellow (a marker for monolayer integrity)

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

-

For the A-to-B (apical to basolateral) permeability assay, add this compound to the apical chamber and fresh HBSS to the basolateral chamber.

-

For the B-to-A (basolateral to apical) permeability assay, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound using LC-MS/MS.

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for active efflux.

Plasma Protein Binding Assay

This protocol determines the extent to which this compound binds to plasma proteins, which can influence its distribution and clearance.[12]